molecular formula C10H9FN2O B8013710 4-((3-Fluorobenzyl)oxy)-1H-pyrazole

4-((3-Fluorobenzyl)oxy)-1H-pyrazole

Cat. No.: B8013710
M. Wt: 192.19 g/mol
InChI Key: FWJCCGFUDOAJHB-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole typically involves the reaction of 3-fluorobenzyl bromide with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the benzyl or pyrazole moieties.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Fluorobenzyl)oxy)-1H-pyrazole is unique due to its combination of a pyrazole ring and a 3-fluorobenzyl group, which imparts specific chemical and biological properties. This combination can enhance its utility in various applications, particularly in medicinal chemistry where both structural features are valuable for drug design.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJCCGFUDOAJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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